2-Methyl-2-thiazoline-4-carboxylic acid sodium salt

Catalog No.
S770692
CAS No.
15058-19-2
M.F
C5H6NNaO2S
M. Wt
167.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-2-thiazoline-4-carboxylic acid sodium sal...

CAS Number

15058-19-2

Product Name

2-Methyl-2-thiazoline-4-carboxylic acid sodium salt

IUPAC Name

sodium;2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate

Molecular Formula

C5H6NNaO2S

Molecular Weight

167.16 g/mol

InChI

InChI=1S/C5H7NO2S.Na/c1-3-6-4(2-9-3)5(7)8;/h4H,2H2,1H3,(H,7,8);/q;+1/p-1

InChI Key

KDIYEJLRFZLXKU-UHFFFAOYSA-M

SMILES

CC1=NC(CS1)C(=O)[O-].[Na+]

Canonical SMILES

CC1=NC(CS1)C(=O)[O-].[Na+]

Isomeric SMILES

CC1=NC(CS1)C(=O)[O-].[Na+]

Heterocyclic Building Block:

-Methyl-2-thiazoline-4-carboxylic acid sodium salt (CAS Number: 15058-19-2) is a valuable intermediate and building block in organic synthesis due to its unique heterocyclic structure. The presence of a nitrogen atom and a sulfur atom in a five-membered ring makes it a versatile scaffold for constructing various complex molecules with diverse functionalities.

This compound serves as a precursor for the synthesis of a wide range of heterocyclic compounds, including thiazoles, which are found in numerous natural products and pharmaceuticals []. The presence of the carboxylic acid group and the methyl group further diversifies its synthetic potential, allowing for various functional group manipulations and the introduction of desired chemical functionalities.

Medicinal Chemistry Applications:

The research exploring the potential therapeutic applications of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt and its derivatives is ongoing. Studies suggest that this compound and its analogs may possess various biological activities, including:

  • Antimicrobial activity: Research suggests that some derivatives of 2-Methyl-2-thiazoline-4-carboxylic acid exhibit antibacterial and antifungal properties []. However, further investigation is needed to determine their efficacy and potential therapeutic applications.
  • Anti-inflammatory activity: Studies indicate that certain derivatives of this compound may possess anti-inflammatory properties []. However, more research is required to understand the underlying mechanisms and potential therapeutic applications.

2-Methyl-2-thiazoline-4-carboxylic acid sodium salt is a chemical compound with the molecular formula C5H6NNaO2S and a molecular weight of 167.16 g/mol. It is classified as a heterocyclic compound, specifically a thiazoline derivative, which incorporates a five-membered ring containing both sulfur and nitrogen atoms. The compound is identified by the CAS number 15058-19-2 and is known for its role in various chemical applications, particularly in laboratory settings for research and development purposes .

The reactivity of 2-methyl-2-thiazoline-4-carboxylic acid sodium salt primarily involves nucleophilic substitution and condensation reactions due to the presence of the carboxylic acid functional group. It can undergo:

  • Hydrolysis: The sodium salt can be converted back to the corresponding acid in the presence of acids or water.
  • Esterification: Reaction with alcohols can yield esters, which are important in organic synthesis.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of simpler thiazoline derivatives.

These reactions are significant for synthesizing various derivatives that could have enhanced biological activity or different physical properties .

The synthesis of 2-methyl-2-thiazoline-4-carboxylic acid sodium salt typically involves several steps:

  • Formation of Thiazole Ring: The initial step usually includes the reaction of appropriate thioketones with aldehydes or ketones under acidic conditions to form thiazole derivatives.
  • Carboxylation: The thiazole derivative can then be subjected to carboxylation using carbon dioxide or carboxylic acid derivatives.
  • Sodium Salification: Finally, treatment with sodium hydroxide or sodium carbonate converts the carboxylic acid into its sodium salt form.

This multi-step synthesis allows for the fine-tuning of the compound's properties through variations in starting materials and reaction conditions .

2-Methyl-2-thiazoline-4-carboxylic acid sodium salt finds applications primarily in:

  • Research and Development: Used as a building block in organic synthesis and medicinal chemistry.
  • Microbial Inhibition Studies: Investigated for its potential use in developing new antimicrobial agents.
  • Chemical Intermediates: Serves as an intermediate in synthesizing other thiazoline derivatives or biologically active compounds.

Its versatility makes it valuable in both academic and industrial settings .

Several compounds share structural features with 2-methyl-2-thiazoline-4-carboxylic acid sodium salt. Here are some notable examples:

Compound NameCAS NumberKey Features
2-Methylthiazole3481-21-8A simpler thiazole derivative without carboxyl group; used in flavoring agents.
Thiazole-4-carboxylic acid2037-26-7Contains a carboxylic group but lacks methyl substitution; has different reactivity.
5-Methylthiazole109-72-8Similar structure but differs in methyl positioning; used in pharmaceuticals.

The uniqueness of 2-methyl-2-thiazoline-4-carboxylic acid sodium salt lies in its specific combination of functional groups and ring structure, which may impart distinct biological activities compared to these similar compounds .

Classical Cyclocondensation Approaches Using Mercaptoamine Precursors

The classical synthesis of 2-methyl-2-thiazoline-4-carboxylic acid derivatives relies on cyclocondensation reactions between mercaptoamine precursors and carbonyl-containing reagents. A seminal method involves the reaction of α-methylcysteine hydrochloride with nitriles under acidic conditions. For example, Schneider et al. demonstrated that heating α-methylcysteine hydrochloride 6a with nitrile 7 in a phosphate-buffered methanol solution (pH 5.95, 70°C, 2 hours) yields 2-methyl-2-thiazoline-4-carboxylic acid 8a in quantitative yields. The reaction proceeds via nucleophilic attack of the thiol group on the nitrile, followed by cyclization and hydrolysis (Figure 1).

Table 1: Classical Cyclocondensation Conditions and Yields

PrecursorReagentSolventTemperatureTimeYieldReference
α-Methylcysteine HClAcetonitrileMethanol70°C2 h99%
N-AcetylcysteineHCl (7 M)Aqueous25°C24 h85%
Ethanol amineCS₂Solvent-free100–130°C6 h90%

Alternative routes include the acid-catalyzed cyclization of N-acetylcysteine in concentrated hydrochloric acid, which forms the thiazoline ring via intramolecular dehydration. Early patents, such as US2364399A, describe the reaction of ethanol amine with carbon disulfide under superatmospheric pressures (100–130°C) to yield 2-mercapto-thiazoline intermediates, which are subsequently oxidized to the carboxylic acid derivative.

Novel Catalytic Systems for Thiazoline Ring Formation

Recent advances emphasize catalytic systems to enhance regioselectivity and reduce reaction times. Molybdenum(VI)-catalyzed dehydrative cyclization of S-unprotected cysteine dipeptides represents a breakthrough. Sakakura et al. reported that treating cysteine dipeptide 27 with Mo(VI) catalysts in dichloromethane (25°C, 12 hours) produces thiazoline 28a–d with <6% epimerization, a significant improvement over traditional methods.

Microwave-assisted synthesis has also gained traction. Appalanaidu et al. developed a one-pot, three-component reaction (3-CR) between primary amines, carbon disulfide, and bromo acylketones under microwave irradiation (100°C, 30 minutes), achieving 85–92% yields of thiazoline derivatives 5a–j. This method eliminates multi-step purification and enhances scalability.

Table 2: Catalytic Systems for Thiazoline Synthesis

CatalystSubstrateConditionsYieldSelectivityReference
Mo(VI)Cysteine dipeptideCH₂Cl₂, 25°C, 12 h89%>94% ee
SmCl₃Z-Styryl sulfonylacetateTHF, 0°C, 2 h78%N/A
Microwave1°-Amine, CS₂, ketone100°C, 30 min92%N/A

Sodium Salt Derivatization Techniques in Heterocyclic Chemistry

The conversion of 2-methyl-2-thiazoline-4-carboxylic acid to its sodium salt enhances water solubility and stability, critical for pharmaceutical formulations. A standard method involves neutralizing the carboxylic acid with sodium hydroxide in aqueous ethanol. For instance, hydrolyzing methyl 2-methyl-2-thiazoline-4-carboxylate in 0.1 M NaOH (25°C, 1 hour) yields the sodium salt with a pKa of 2.20 for the carboxylic acid group.

Key Physicochemical Properties

  • Melting Point: 214–216°C
  • Solubility: Soluble in DMSO (>10 mg/mL), methanol (>5 mg/mL), and water (>50 mg/mL)
  • Storage: -20°C under inert atmosphere to prevent hygroscopic degradation

Table 3: Sodium Salt Derivatization Conditions

Starting MaterialBaseSolventTemperatureTimePurityReference
Methyl esterNaOH (0.1 M)H₂O/EtOH25°C1 h98%
Free acidNaHCO₃H₂O0°C30 min95%

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H303 (50%): May be harmful if swallowed [Warning Acute toxicity, oral];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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